(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine
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Description
(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Green Chemistry
- The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of proton pump inhibitors like Dexlansoprazole, demonstrates the importance of such compounds in developing treatments for gastric acid-related diseases. This process emphasizes green chemistry principles, such as reduced waste generation, highlighting the compound's potential in sustainable chemical synthesis (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).
Electrochemistry and Ionic Liquids
- The study on the electrochemical windows of ionic liquids, including various cations like piperidinium and pyridinium, shows the compound's potential role in developing new electrolytes for industrial electrochemical applications (M. Hayyan, F. Mjalli, M. Hashim, I. Alnashef, & Tan Mei, 2013).
Medicinal Chemistry and Drug Design
- Compounds containing piperidine and pyridine structures have been explored for their potential as cyclin-dependent kinase inhibitors, indicating the relevance of such molecules in therapeutic interventions against various diseases, including cancer (R. Griffin, A. Henderson, N. Curtin, A. Echalier, J. Endicott, I. Hardcastle, D. Newell, M. Noble, Lan Z. Wang, & B. Golding, 2006).
- The synthesis of aromatic sulfonamides containing a condensed piperidine moiety has shown promising results in inducing oxidative stress and cytotoxic effects in cancer cells, further emphasizing the potential of such compounds in anticancer research (Ramóna Madácsi, I. Kanizsai, L. Z. Fehér, M. Gyuris, B. Ózsvári, A. Erdélyi, J. Wölfling, & L. Puskás, 2013).
Properties
IUPAC Name |
3-chloro-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-13-20-10-8-18(17)24-16-7-4-11-21(14-16)25(22,23)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,16H,4,7,11,14H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUFHZEVXTBJF-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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